molecular formula C26H16N4O6 B13747110 1,5-Bis(o-nitroanilino)anthraquinone CAS No. 21982-51-4

1,5-Bis(o-nitroanilino)anthraquinone

Cat. No.: B13747110
CAS No.: 21982-51-4
M. Wt: 480.4 g/mol
InChI Key: WOXKBZOCKBHPDR-UHFFFAOYSA-N
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Description

1,5-Bis-(o-nitroanilino)anthraquinone is a heterocyclic organic compound with the molecular formula C26H16N4O6 and a molecular weight of 480.428 g/mol . It is known for its vibrant color and is often used in the dye and pigment industry. The compound is characterized by the presence of two nitroanilino groups attached to the anthraquinone core, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of anthraquinone with concentrated nitric acid and sulfuric acid at low temperatures (between -20°C and 15°C) to form dinitroanthraquinone . This intermediate is then reacted with o-nitroaniline under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of 1,5-Bis-(o-nitroanilino)anthraquinone follows similar synthetic routes but on a larger scale. The process involves the use of batch or continuous production methods, utilizing general chemical equipment. The reaction conditions are optimized to ensure high yield and purity of the product while minimizing the use of hazardous reagents and reducing waste .

Chemical Reactions Analysis

Types of Reactions

1,5-Bis-(o-nitroanilino)anthraquinone undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in substitution reactions where the nitro groups are replaced by other functional groups.

    Oxidation: The anthraquinone core can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and other catalytic systems.

    Substitution Reagents: Halogenating agents, alkylating agents, and other electrophiles.

    Oxidizing Agents: Potassium permanganate, chromium trioxide, and other strong oxidizers.

Major Products

The major products formed from these reactions include various substituted anthraquinones and reduced derivatives, which have applications in different fields such as dyes, pigments, and pharmaceuticals .

Scientific Research Applications

1,5-Bis-(o-nitroanilino)anthraquinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-Bis-(o-nitroanilino)anthraquinone, particularly in its biological applications, involves the interaction with cellular proteins and DNA. The compound can intercalate into DNA, disrupting the replication process and inhibiting the activity of topoisomerases, which are essential for DNA unwinding . This leads to the inhibition of cancer cell proliferation and induces apoptosis. Additionally, the compound’s nitro groups can generate reactive oxygen species (ROS), contributing to its cytotoxic effects .

Comparison with Similar Compounds

Properties

CAS No.

21982-51-4

Molecular Formula

C26H16N4O6

Molecular Weight

480.4 g/mol

IUPAC Name

1,5-bis(2-nitroanilino)anthracene-9,10-dione

InChI

InChI=1S/C26H16N4O6/c31-25-16-8-6-12-20(28-18-10-2-4-14-22(18)30(35)36)24(16)26(32)15-7-5-11-19(23(15)25)27-17-9-1-3-13-21(17)29(33)34/h1-14,27-28H

InChI Key

WOXKBZOCKBHPDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=CC=CC=C5[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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